molecular formula C26H31NO2 B1385560 3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline CAS No. 1040689-00-6

3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline

Cat. No.: B1385560
CAS No.: 1040689-00-6
M. Wt: 389.5 g/mol
InChI Key: NXOOZNPIQXQSMX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable base and a halogenated precursor.

    Formation of Phenoxy Group: The phenoxy group can be synthesized by reacting phenol with tert-pentyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the benzyloxy and phenoxy intermediates with aniline through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline can undergo various chemical reactions, including:

    Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-ethyl}aniline
  • 3-(Benzyloxy)-N-{2-[4-(tert-hexyl)phenoxy]-ethyl}aniline

Uniqueness

3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications.

Properties

IUPAC Name

N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-4-26(2,3)22-13-15-24(16-14-22)28-18-17-27-23-11-8-12-25(19-23)29-20-21-9-6-5-7-10-21/h5-16,19,27H,4,17-18,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOOZNPIQXQSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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